molecular formula C16H23N3O4S B2957459 Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone CAS No. 510734-46-0

Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone

Cat. No. B2957459
CAS RN: 510734-46-0
M. Wt: 353.44
InChI Key: MFRICXFGCPEGAU-UHFFFAOYSA-N
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Description

“Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone” is an organic compound with the molecular formula C16H23N3O4S . It has an average mass of 353.436 Da and a monoisotopic mass of 353.140930 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It contains a morpholine ring, a piperazine ring, a toluene sulfonyl group, and a methanone group . The presence of these groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 522.4±50.0 °C at 760 mmHg, and a flash point of 269.8±30.1 °C . It has 5 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 72 Å2 .

Scientific Research Applications

Parkinson’s Disease Research

Morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone: has been identified as a potent inhibitor of the LRRK2 kinase . This enzyme has been genetically linked to Parkinson’s disease (PD), particularly through the G2019S mutation which increases kinase activity . Inhibitors like this compound are of great interest in PD research as they offer a potential therapeutic avenue for disease modification.

Kinase Selectivity Improvement

The compound has shown promise in improving kinome selectivity, which is crucial for the development of targeted therapies . By using a surrogate crystallography approach, researchers have been able to enhance the selectivity of LRRK2 inhibitors, reducing potential side effects caused by off-target interactions .

Brain Penetration Studies

Due to its structural properties, this compound has been studied for its ability to penetrate the brain, which is a significant challenge in drug development for neurological disorders . Its brain penetrant nature makes it a valuable candidate for central nervous system (CNS) drug development .

In Vivo Activity Profiling

The compound has undergone in vivo safety and pharmacodynamic studies to profile its activity within a living organism . These studies are essential to understand the compound’s efficacy and safety before it can be considered for clinical trials .

Synthesis of Hybrid Molecules

Research has been conducted on the synthesis of hybrid molecules containing thiadiazole and N’-sulfonylamidine moieties, with this compound serving as a key intermediate . These hybrid molecules have potential applications in various fields, including medicinal chemistry and materials science .

Chemical Property Characterization

The introduction of morpholine rings in the compound is expected to significantly increase solubility in organic solvents, facilitating the characterization of chemical and biological properties . This aspect is crucial for the compound’s application in further synthetic chemistry research .

properties

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-14-2-4-15(5-3-14)24(21,22)19-8-6-17(7-9-19)16(20)18-10-12-23-13-11-18/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRICXFGCPEGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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